1-Mononitroglycerin

Catalog No.
S597561
CAS No.
624-43-1
M.F
C3H7NO5
M. Wt
137.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Mononitroglycerin

CAS Number

624-43-1

Product Name

1-Mononitroglycerin

IUPAC Name

2,3-dihydroxypropyl nitrate

Molecular Formula

C3H7NO5

Molecular Weight

137.09 g/mol

InChI

InChI=1S/C3H7NO5/c5-1-3(6)2-9-4(7)8/h3,5-6H,1-2H2

InChI Key

HXWLJBVVXXBZCM-UHFFFAOYSA-N

SMILES

C(C(CO[N+](=O)[O-])O)O

Synonyms

G-1-N, glycerin-1-nitrate, glycerol-1-nitrate, glycerol-1-nitrate, (+-)-isomer, glyceryl-1-nitrate

Canonical SMILES

C(C(CO[N+](=O)[O-])O)O

The exact mass of the compound 1-Mononitroglycerin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Mononitroglycerin (1-MNG) is a terminal, water-soluble mononitrated metabolite and degradation product of the pharmaceutical vasodilator nitroglycerin (GTN) [1]. In commercial and laboratory procurement, 1-MNG is primarily sourced as a certified reference material (CRM) for clinical pharmacokinetics, pharmaceutical quality control, and forensic explosives analysis . Unlike its highly reactive parent compound, 1-MNG exhibits high chemical stability and is pharmacologically neutral, making it an indispensable quantitative marker for tracking GTN biotransformation, environmental degradation, and formulation shelf-life [1].

Substituting 1-MNG with its parent compound (GTN) or its structural isomer (2-Mononitroglycerin) severely compromises analytical accuracy [1]. GTN undergoes rapid denitration in biological and environmental matrices, rendering it unsuitable as a long-term exposure biomarker. Meanwhile, 1-MNG and 2-MNG are generated through distinct degradation pathways; for instance, specific microbial bioremediation pathways exclusively produce 1-MNG, while pharmaceutical degradation yields specific ratios of both [2]. Consequently, precise quantification of 1-MNG is mandatory for regulatory compliance in pharmaceutical stability testing and forensic mass spectrometry, where isomeric differentiation is critical for mapping the exact degradation history of a sample [1].

Superior In Vivo Stability for Pharmacokinetic Tracking

In human pharmacokinetic studies, 1-MNG demonstrates a significantly prolonged presence in systemic circulation compared to its parent compound[1]. Following administration, 1-MNG exhibits a mean elimination half-life of 2.5 to 2.7 hours and a mean residence time of 4.65 hours. In stark contrast, GTN is rapidly metabolized, showing a mean residence time of only 0.28 hours [1]. This extended stability establishes 1-MNG as the superior and necessary biomarker for quantifying long-term GTN exposure in clinical toxicology.

Evidence DimensionMean residence time in vivo
Target Compound Data4.65 hours
Comparator Or Baseline0.28 hours (Nitroglycerin / GTN)
Quantified Difference>16-fold longer residence time
ConditionsHuman pharmacokinetic evaluation post-administration

A longer half-life allows analytical laboratories to reliably detect and quantify historical GTN exposure long after the parent drug has been cleared.

Pharmacological Neutrality for Interference-Free Assays

Unlike GTN, which is a potent nitric oxide donor and vasodilator, 1-MNG is essentially pharmacologically inactive [1]. In isolated rat aortic ring assays, 1-MNG requires concentrations greater than 1 mmol/L to induce relaxation, with a measured IC50 of 2.3 mmol/L [1]. This lack of significant vasoactivity ensures that when 1-MNG is used in complex biological assays or tissue studies, it does not trigger confounding physiological responses, unlike intermediate dinitrates or the parent compound.

Evidence DimensionVasodilator activity (IC50 in rat aortic rings)
Target Compound Data2.3 mmol/L
Comparator Or BaselineNitroglycerin (active at nanomolar/low micromolar ranges)
Quantified DifferenceOrders of magnitude lower potency
ConditionsRat aortic ring relaxation assay

Pharmacological neutrality ensures that 1-MNG can be utilized as a stable tracer in biological models without inducing unintended hemodynamic artifacts.

Exclusive Pathway Marker for Microbial Degradation

In environmental monitoring of explosive-contaminated soils, the degradation of GTN by specific microbes (such as Arthrobacter sp. strain JBH1) follows a distinct pathway [1]. Studies show that this microbial degradation produces exclusively 1,2-dinitroglycerin and 1-MNG, with only trace amounts of 2-MNG detected [1]. Therefore, procuring 1-MNG as an analytical standard is essential for accurately mapping and verifying biological remediation of nitrate ester explosives, a function that 2-MNG cannot fulfill.

Evidence DimensionMetabolite accumulation during microbial degradation
Target Compound DataPrimary terminal mononitrate formed (1-MNG)
Comparator Or BaselineTrace to non-existent formation (2-MNG)
Quantified DifferenceExclusive accumulation of 1-MNG over 2-MNG
ConditionsDegradation of nitroglycerin by Arthrobacter sp. strain JBH1

Environmental testing laboratories must procure 1-MNG to accurately validate the efficacy of microbial bioremediation in explosive-contaminated soils.

Analytical Resolution in Forensic DART-MS Workflows

In forensic investigations of homemade nitrate ester explosives, Direct Analysis in Real Time Mass Spectrometry (DART-MS) is utilized to identify by-products [1]. 1-MNG is readily detected in negative ionization mode as adducts with anions (e.g., nitrite and nitrate) in the low nanogram to sub-nanogram range. The distinct mass spectral response and volatility profile of 1-MNG compared to highly nitrated explosives (like PETN or NG) allow for its use as a definitive marker of explosive synthesis or decomposition without severe competitive ionization suppression [1].

Evidence DimensionLimit of detection and ionization profile
Target Compound DataDetectable in low to sub-nanogram range with minimal suppression
Comparator Or BaselineParent explosives (NG/PETN) which exhibit high competitive ionization
Quantified DifferenceDistinct volatility reduces competitive ionization
ConditionsDART-MS in negative ionization mode

Forensic laboratories require 1-MNG standards to definitively identify post-blast residues and trace the origin of homemade explosives without matrix interference.

Clinical Toxicology and Pharmacokinetics

Used as a certified reference material to quantify the metabolism and clearance of nitroglycerin in human plasma, leveraging its 2.5+ hour half-life for reliable detection .

Pharmaceutical Quality Control

Procured by QC laboratories to monitor the shelf-life and degradation of nitroglycerin formulations (tablets, patches, ointments), ensuring regulatory compliance by quantifying specific 1-MNG impurity levels [1].

Forensic Explosives Analysis

Utilized in DART-MS and GC-MS workflows to identify decomposition products of nitrate ester explosives, aiding in the forensic reconstruction of homemade explosive synthesis .

Environmental Bioremediation Monitoring

Applied as a definitive tracer to validate the microbial breakdown of nitroglycerin in contaminated military and industrial soils, specifically tracking the Arthrobacter degradation pathway [1].

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27321-61-5

Wikipedia

Glyceryl 1-nitrate

Dates

Last modified: 08-15-2023

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